molecular formula C11H9BrFN B13929956 7-Bromo-6-fluoro-3,4-dimethylquinoline

7-Bromo-6-fluoro-3,4-dimethylquinoline

Cat. No.: B13929956
M. Wt: 254.10 g/mol
InChI Key: ZTZYXXYKSXCGQV-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-3,4-dimethylquinoline is a halogenated quinoline derivative featuring a fused benzene-pyridine core substituted with bromine (position 7), fluorine (position 6), and two methyl groups (positions 3 and 4). Its molecular weight is approximately 271.96 g/mol (C₁₁H₁₀BrFN), and its reactivity is influenced by the bromine atom, which can participate in nucleophilic substitutions, and the fluorine atom, which modulates electronic properties .

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

7-bromo-6-fluoro-3,4-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-5-14-11-4-9(12)10(13)3-8(11)7(6)2/h3-5H,1-2H3

InChI Key

ZTZYXXYKSXCGQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N=C1)Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-3,4-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline derivative. For example, a precursor such as 3,4-dimethylquinoline can be subjected to bromination using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of 7-Bromo-6-fluoro-3,4-dimethylquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-3,4-dimethylquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group would yield 7-methoxy-6-fluoro-3,4-dimethylquinoline .

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-6-fluoro-3,4-dimethylquinoline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules .

Medicine

Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced toxicity .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-3,4-dimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)
  • Substituents : Bromine (C7), chlorine (C4), methyl (C6).
  • Key Differences: Chlorine at C4 replaces the methyl group in the target compound, enhancing electrophilicity at C3. The absence of fluorine reduces electronic polarization compared to 7-Bromo-6-fluoro-3,4-dimethylquinoline.
  • Applications : Used in medicinal chemistry for halogen-directed cross-coupling reactions .
2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
  • Substituents : Bromophenyl (C2), fluorine (C6), dimethyl (C4).
  • Key Differences: Partially saturated tetrahydroquinoline backbone reduces aromaticity, increasing conformational flexibility.
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride (CAS 135631-91-3)
  • Substituents : Bromine (C6), dimethyl (C4), hydrochloride salt.
  • Key Differences : The tetrahydro structure and protonated amine enhance water solubility but reduce π-π stacking interactions critical for binding to aromatic biological targets. The absence of fluorine diminishes electronic effects at C6 .
4-Bromo-8-(trifluoromethoxy)quinoline
  • Substituents : Bromine (C4), trifluoromethoxy (C8).
  • Key Differences : The trifluoromethoxy group at C8 provides strong electron-withdrawing effects, altering electronic distribution compared to the target compound’s methyl and fluorine substituents. This compound is more polar, affecting pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Solubility Profile
7-Bromo-6-fluoro-3,4-dimethylquinoline 271.96 Br (C7), F (C6) Methyl (C3, C4) Moderate in organic solvents
7-Bromo-4-chloro-6-methylquinoline 260.52 Br (C7), Cl (C4) Methyl (C6) Low in water, high in DMSO
2-(2-Bromophenyl)-6-fluoro-4,4-dimethyltetrahydroquinoline 334.20 Br (C2), F (C6) Bromophenyl, dimethyl Limited data; likely lipophilic
4-Bromo-8-(trifluoromethoxy)quinoline 296.06 Br (C4) Trifluoromethoxy (C8) High polarity, low lipophilicity

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